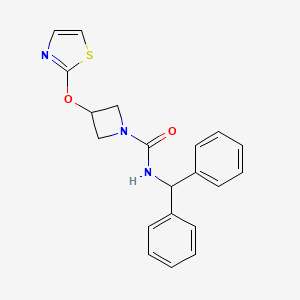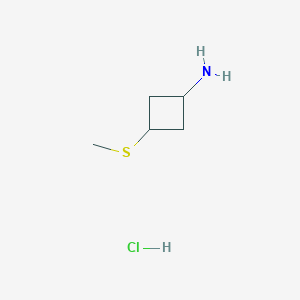
trans-3-(Methylthio)cyclobutanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(Methylthio)cyclobutanamine Hydrochloride: is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a methylthio group and an amine group in the trans configuration, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylthio)cyclobutanamine Hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Amination: The amine group is introduced through an amination reaction, often involving an amine precursor and suitable catalysts.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Methylthio)cyclobutanamine Hydrochloride can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an amide.
Substitution: Nucleophilic substitution reactions can occur at the amine or methylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amides and other reduced derivatives.
Substitution: Various substituted cyclobutanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-3-(Methylthio)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
trans-3-Methoxycyclobutanamine Hydrochloride: Similar structure but with a methoxy group instead of a methylthio group.
trans-3-(Methylsulfonyl)cyclobutanamine Hydrochloride: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness:
- The presence of the methylthio group in trans-3-(Methylthio)cyclobutanamine Hydrochloride imparts unique chemical reactivity and biological activity compared to its analogs.
- The trans configuration of the substituents on the cyclobutane ring influences the compound’s stereochemistry and interaction with molecular targets.
Properties
IUPAC Name |
3-methylsulfanylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPWZAQNYFYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138424-91-4 |
Source


|
| Record name | 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
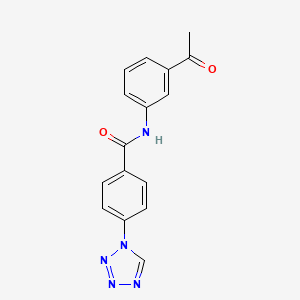
![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)
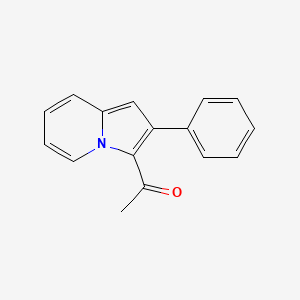
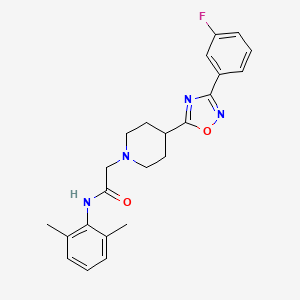
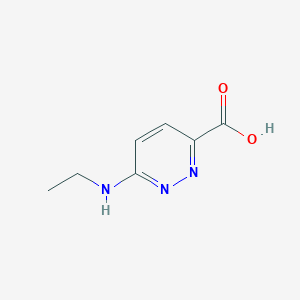

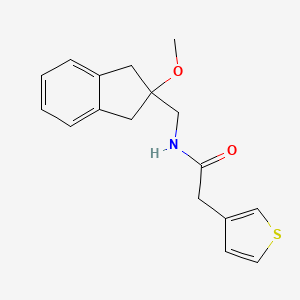
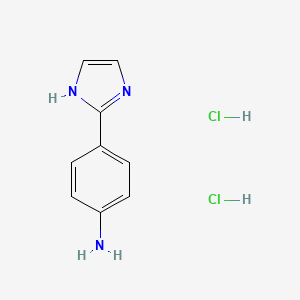
![8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2634115.png)
